3-Heptanone, oxime
Overview
Description
3-Heptanone oxime is an organic compound that belongs to the class of oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones . 3-Heptanone, the parent compound of 3-Heptanone oxime, is a colorless liquid with a “green odor,” also described to have a fruity scent .
Synthesis Analysis
Oximes, including 3-Heptanone oxime, can be synthesized by the condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .Molecular Structure Analysis
The general formula for oximes is RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration .Chemical Reactions Analysis
The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Physical and Chemical Properties Analysis
3-Heptanone, the parent compound of 3-Heptanone oxime, is a colorless liquid . Oximes, in general, exist as colorless crystals or as thick liquids and are poorly soluble in water .Scientific Research Applications
Metabolism and Environmental Studies
3-Heptanone oxime and related compounds have been studied for their role in human metabolism and environmental interactions. For example, 4-heptanone, a related compound, has been identified as a common volatile constituent in human urine, hypothesized to arise from the beta-oxidation of 2-ethylhexanoic acid (EHA) from plasticizers. This study suggests a significant metabolic pathway in humans, highlighting the importance of understanding such ketones in environmental and health contexts (Walker & Mills, 2001).
Analytical Chemistry
In analytical chemistry, 4-heptanone oxime has been used for separating trace amounts of metals such as silver and palladium from other substances, demonstrating its utility in analytical procedures. The extraction process involving 4-heptanone oxime is a critical step in determining metal concentrations in various samples, which is essential for both industrial and environmental monitoring (Beaupré et al., 1983); (Dupuis & Holland, 1977).
Atmospheric Chemistry
The study of ketones like 3-heptanone in atmospheric chemistry is vital for understanding their role in air pollution and photochemical reactions. Research on similar ketones, such as 2-pentanone and 2-heptanone, has shown that they react with hydroxyl radicals in the atmosphere, contributing to the formation of air pollution. Such studies are crucial for developing strategies to mitigate urban and regional air pollution (Atkinson et al., 2000).
Pharmaceutical Research
In the pharmaceutical field, research involving oximes of bicyclo[2.2.1]heptanone has led to the development of muscarinic receptor subtype selective agonists. These compounds, including 1-azabicyclo[2.2.1]heptan-3-one oximes, show promise in selectively targeting muscarinic receptors, which is significant for treating various neurological disorders (Tecle et al., 1993).
Mechanism of Action
Safety and Hazards
3-Heptanone oxime may be harmful if swallowed or in contact with skin. It causes mild skin irritation and is harmful to aquatic life . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
Properties
IUPAC Name |
(NZ)-N-heptan-3-ylidenehydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCWWHOADHLWNC-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NO)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\O)/CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108-81-8 | |
Record name | NSC73175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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